molecular formula C16H13BrN4O2 B12040912 3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carbohydrazide

3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12040912
M. Wt: 373.20 g/mol
InChI Key: ZBKMZVHNNSIICB-UHFFFAOYSA-N
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Description

3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a bromophenoxy group and a carbohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-bromophenol with phenylhydrazine to form 4-(4-bromophenoxy)phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with hydrazine hydrate to introduce the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodophenoxy derivatives.

Scientific Research Applications

3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may enhance binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carbohydrazide moiety may contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H13BrN4O2

Molecular Weight

373.20 g/mol

IUPAC Name

3-[4-(4-bromophenoxy)phenyl]-1H-pyrazole-5-carbohydrazide

InChI

InChI=1S/C16H13BrN4O2/c17-11-3-7-13(8-4-11)23-12-5-1-10(2-6-12)14-9-15(21-20-14)16(22)19-18/h1-9H,18H2,(H,19,22)(H,20,21)

InChI Key

ZBKMZVHNNSIICB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)OC3=CC=C(C=C3)Br

Origin of Product

United States

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